molecular formula C11H14ClN3O B1378005 [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride CAS No. 1376317-13-3

[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride

Cat. No.: B1378005
CAS No.: 1376317-13-3
M. Wt: 239.7 g/mol
InChI Key: ILAQCUUYWZBCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, a common method involves the reaction of a phenylethyl hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

  • Introduction of the Methanamine Group: : The methanamine group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxadiazole intermediate with a suitable amine source, such as methanamine, under controlled conditions to ensure the formation of the desired product.

  • Formation of the Hydrochloride Salt: : The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid. This step is crucial for enhancing the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the phenylethyl group, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methanamine group or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of oxadiazole derivatives with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with specific therapeutic targets, such as antimicrobial or anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it a valuable intermediate for producing a wide range of products.

Mechanism of Action

The mechanism of action of [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The phenylethyl group may facilitate binding to hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride: Similar structure but with a sulfur atom replacing the oxygen in the ring.

    [5-(2-Phenylethyl)-1,3,4-triazol-2-yl]methanamine hydrochloride: Similar structure but with an additional nitrogen atom in the ring.

    [5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride: Similar structure but with different positioning of the nitrogen atoms in the ring.

Uniqueness

The uniqueness of [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride lies in its specific arrangement of atoms, which can influence its reactivity and interaction with biological targets. The presence of the phenylethyl group provides additional hydrophobic interactions, potentially enhancing its binding affinity and specificity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c12-8-11-14-13-10(15-11)7-6-9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAQCUUYWZBCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(O2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
Reactant of Route 2
[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
Reactant of Route 3
[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
Reactant of Route 4
[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
Reactant of Route 5
[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
Reactant of Route 6
[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.